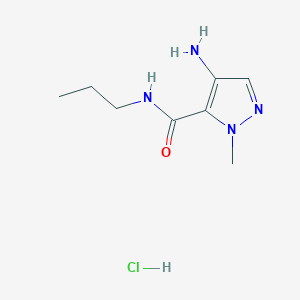

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-2-methyl-N-propylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-3-4-10-8(13)7-6(9)5-11-12(7)2;/h5H,3-4,9H2,1-2H3,(H,10,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUHPEQBFOFZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with ammonia to form the corresponding amide. This intermediate is then subjected to further reactions, such as chlorination and amination, to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include chloroform, ethyl acetate, and methanol. The reaction temperature and pressure are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolecarboxamides.

Scientific Research Applications

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is a crucial intermediate in the production of sildenafil, a well-known medication for erectile dysfunction.

Industry: The compound is utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride

- CAS Number : 247584-10-7

- Molecular Formula : C₈H₁₅ClN₄O

- Molecular Weight : 218.68 g/mol

Physical Properties :

- Boiling Point : 325.9°C at 760 mmHg

- Flash Point : 150.9°C

- Vapor Pressure : 0.000223 mmHg at 25°C

- Storage : Recommended at -20°C

Structural Features :

The compound consists of a pyrazole ring substituted with:

- A methyl group at position 1.

- An amino group at position 2.

- A propyl carboxamide group at position 5, protonated as a hydrochloride salt.

Structural Analogues and Similarity Scores ():

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | 28466-21-9 | 0.84 | Lacks propyl group; methyl at positions 1 & 3 |

| 4-Amino-1,3,5-trimethylpyrazole HCl | 852227-87-3 | 0.71 | Additional methyl groups at positions 3 & 5 |

| 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | N/A | 0.68 | Replaces carboxamide with methanamine chain |

Implications :

- The carboxamide moiety differentiates it from amine derivatives, influencing hydrogen-bonding capacity and target binding .

Pharmacologically Relevant Pyrazole Derivatives ():

Functional Comparison :

- Chlorodenafil : Shares a pyrazole core but includes a larger aromatic system, typical of PDE5 inhibitors. The target compound’s simpler structure may reduce off-target effects .

- Compound in : Features an ethyl group and a 3-methylpyrazole-propyl side chain, highlighting how alkyl chain length modulates receptor interaction .

Physicochemical Properties ():

Key Observations :

- The target compound has a lower molecular weight and simpler substituents compared to derivatives, which may enhance solubility but reduce binding affinity to hydrophobic targets .

- Chlorinated analogs (e.g., 3b) exhibit higher melting points due to increased molecular symmetry and halogen-mediated crystal packing .

Biological Activity

4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride is a compound recognized primarily as an intermediate in the synthesis of various pharmaceuticals, notably Sildenafil citrate, commonly known as Viagra. This compound, with the molecular formula C8H14N4O·HCl and CAS number 247584-10-7, belongs to the class of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.

Chemical Structure and Properties

The molecular structure of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride features a pyrazole ring substituted with an amino group, a methyl group, and a propyl group. The presence of the carboxamide functional group enhances its chemical reactivity. Its classification as non-hazardous under typical handling conditions suggests that it does not pose significant risks when used appropriately.

While specific mechanisms for 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride are not extensively documented, its structural similarity to other bioactive pyrazoles indicates potential interactions with biological targets such as enzymes or receptors involved in various physiological processes. The compound's role as an intermediate suggests that its derivatives may exhibit pharmacological properties relevant to cardiovascular health and other therapeutic areas due to their relationship with established drugs like sildenafil .

Synthesis and Characterization

The synthesis of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. Key methods include:

- Reagents : Amines, acylating agents.

- Techniques : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized for monitoring synthesis progress and confirming structure.

Recent Advances

Recent literature highlights the growing interest in pyrazole derivatives for medicinal applications. A review article noted that advancements in synthetic methodologies have improved the yield and purity of pyrazoles, suggesting enhanced potential for pharmacological development .

Q & A

Q. How can researchers confirm the molecular identity of 4-Amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide hydrochloride?

- Methodological Answer : Use spectroscopic techniques such as ¹H/¹³C NMR to analyze proton and carbon environments, cross-referencing peaks with predicted splitting patterns from the molecular structure (e.g., propyl and methyl groups). Mass spectrometry (MS) can confirm the molecular ion peak at m/z 218.68 (M+H⁺). Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) and N-H bonds. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in pyrazole analogs .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Boiling point : 325.9°C at 760 mmHg (sublimation risk under vacuum).

- Vapor pressure : 0.000223 mmHg at 25°C (low volatility; minimal inhalation hazard).

- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–7) via gravimetric analysis.

- Hygroscopicity : Store in desiccators to prevent moisture absorption, as chloride salts often exhibit hygroscopic behavior .

Q. What synthetic routes are documented for this compound, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors followed by propyl group alkylation and amide formation . For example:

React 4-amino-1-methylpyrazole with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Introduce the carboxamide group via coupling reagents (e.g., EDCl/HOBt).

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC (>97% purity threshold) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s phosphodiesterase (PDE) inhibitory activity?

- Methodological Answer : Follow AOAC SMPR 2014.011 guidelines for PDE inhibition assays:

Use purified PDE enzymes (e.g., PDE5) in a fluorometric assay with cAMP/cGMP analogs.

Measure IC₅₀ values via dose-response curves (0.1–100 µM range).

Validate selectivity by testing against PDE isoforms (e.g., PDE3, PDE4).

Include positive controls (e.g., sildenafil analogs) and account for solvent interference (e.g., DMSO <1% v/v) .

Q. What advanced structural characterization techniques are suitable for analyzing crystallinity and hydrogen bonding patterns?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between pyrazole and propyl groups.

- Solid-state NMR : Probe hydrogen bonding (N-H⋯Cl interactions) and crystallinity.

- DSC/TGA : Determine thermal stability (decomposition >200°C).

Cross-reference with crystallographic data from pyrazole analogs (e.g., C9H8ClN3 structures) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, enzyme lot).

- Validate compound purity via LC-MS and elemental analysis .

- Perform dose-response normalization to account for batch-to-batch variability.

- Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting IC₅₀ values .

Q. What strategies ensure compound purity when commercial sources lack analytical data?

- Methodological Answer :

- In-house QC protocols : Combine HPLC (C18 column, acetonitrile/water gradient) with 1D/2D NMR for structural confirmation.

- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values (C8H15ClN4O: C 44.12%, H 6.89%, N 25.62%).

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to PDE active sites, focusing on hydrogen bonds with conserved residues (e.g., GLN817 in PDE5).

- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field).

- ADMET prediction : Estimate bioavailability (%F >30) and toxicity (e.g., hepatotoxicity risk via ProTox-II) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 218.68 g/mol | |

| Boiling Point | 325.9°C | |

| Vapor Pressure (25°C) | 0.000223 mmHg | |

| PDE Inhibition Assay Standard | AOAC SMPR 2014.011 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.